molecular formula C9H6FNO B1344221 4-Acetyl-2-fluorobenzonitrile CAS No. 214760-18-6

4-Acetyl-2-fluorobenzonitrile

Cat. No. B1344221
Key on ui cas rn: 214760-18-6
M. Wt: 163.15 g/mol
InChI Key: JWNHQAOIXWUFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559168B2

Procedure details

A mixture of 5.0 g (0.02 mol) 4-bromo-2-fluorobenzonitrile, 6 ml TEA, 906 mg (0.0022 mol) dppp, 5.8 g (0.04 mol) TIOAc, and 448 mg (0.002 mol) Pd(OAc)2 in 50 ml DMF was deaired under a stream of N2 The mixture was heated to 90° C. for 7 hours. The reaction was cooled to room temperature and 25 mL 2N HCl was added and stirred to 30 minutes. The mixture was poured into 300 ml water and extracted with Et2O (2×300 mL). The combined organics were washed with water (2×80 mL), brine (1×80 mL), dried over MgSO4 and concentrated to give an oil, which was then chromatographed on silica gel eluted with 30% ethyl acetate/70% hexanes to give 2.5 g of a yellow/orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
906 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
448 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1.C1C=CC(P(C2C=CC=[CH:38][CH:39]=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.N#N.Cl.CN(C=[O:47])C>CC([O-])=O.CC([O-])=O.[Pd+2].O>[C:38]([C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([F:10])[CH:3]=1)(=[O:47])[CH3:39] |f:5.6.7|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C=C1)F
Name
TEA
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
906 mg
Type
reactant
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
448 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred to 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×300 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (2×80 mL), brine (1×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
was then chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 30% ethyl acetate/70% hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=CC(=C(C#N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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